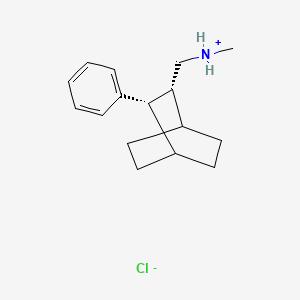
2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl is a chemical compound with the molecular formula C24H36NO11P. It is commonly used as a substrate in biochemical assays to detect the presence of beta-galactosidase activity. This compound is particularly useful in colorimetric and spectrophotometric applications due to its ability to produce a yellow chromogenic product upon hydrolysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl typically involves the reaction of 2-nitrophenyl-beta-D-galactopyranoside with phosphoric acid and dicyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified through crystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
化学反应分析
Types of Reactions
2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl undergoes hydrolysis in the presence of beta-galactosidase, resulting in the release of galactose and 2-nitrophenol. This reaction is commonly used in biochemical assays to measure enzyme activity .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of beta-galactosidase and is carried out in an aqueous buffer solution at a specific pH and temperature. The reaction conditions are optimized to ensure complete hydrolysis and accurate measurement of enzyme activity .
Major Products Formed
The primary products formed from the hydrolysis of this compound are galactose and 2-nitrophenol. The latter is a yellow chromogenic compound that can be easily detected using spectrophotometric methods .
科学研究应用
2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl is widely used in scientific research for various applications:
Molecular Biology: The compound is used in genetic studies to monitor the expression of genes encoding beta-galactosidase.
Medical Research: It is employed in diagnostic assays to detect bacterial infections, as beta-galactosidase is a marker for certain pathogenic bacteria.
Industrial Applications: The compound is used in the food and beverage industry to monitor lactose content and ensure product quality.
作用机制
The mechanism of action of 2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl involves its hydrolysis by beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing galactose and 2-nitrophenol. The latter compound is chromogenic, allowing for easy detection and quantification of enzyme activity. The hydrolysis reaction is specific to beta-galactosidase, making this compound a valuable tool in biochemical assays .
相似化合物的比较
Similar Compounds
2-Nitrophenyl-beta-D-galactopyranoside: Similar to 2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl but lacks the phosphate and dicyclohexyl groups.
4-Nitrophenyl-beta-D-galactopyranoside: Another substrate for beta-galactosidase, producing a yellow chromogenic product upon hydrolysis.
2-Nitrophenyl-beta-D-glucopyranoside: A substrate for beta-glucosidase, used in similar biochemical assays.
Uniqueness
This compound is unique due to its phosphate and dicyclohexyl groups, which enhance its stability and solubility in aqueous solutions. These properties make it particularly suitable for use in various biochemical and industrial applications .
属性
分子式 |
C24H36NO11P |
|---|---|
分子量 |
545.5 g/mol |
IUPAC 名称 |
dicyclohexyl [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)oxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C24H36NO11P/c26-21-20(34-24(23(28)22(21)27)33-19-14-8-7-13-18(19)25(29)30)15-32-37(31,35-16-9-3-1-4-10-16)36-17-11-5-2-6-12-17/h7-8,13-14,16-17,20-24,26-28H,1-6,9-12,15H2/t20-,21+,22+,23-,24-/m1/s1 |
InChI 键 |
YNUKPCQKWYGQSA-OYTPZHDJSA-N |
手性 SMILES |
C1CCC(CC1)OP(=O)(OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3[N+](=O)[O-])O)O)O)OC4CCCCC4 |
规范 SMILES |
C1CCC(CC1)OP(=O)(OCC2C(C(C(C(O2)OC3=CC=CC=C3[N+](=O)[O-])O)O)O)OC4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide](/img/structure/B15344343.png)

![methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B15344355.png)

![Benzo[c]picene](/img/structure/B15344365.png)







